
Xylose-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylose-d6 is a deuterated form of xylose, a pentose sugar that is a major component of hemicellulose in plant cell walls. The deuterium atoms replace the hydrogen atoms in the xylose molecule, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xylose-d6 typically involves the exchange of hydrogen atoms with deuterium atoms in the xylose molecule. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound involves the use of advanced catalytic systems and reactors designed to handle deuterium gas. The process is optimized to ensure high yields and purity of the deuterated compound. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Xylose-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid or other oxidized derivatives.
Reduction: It can be reduced to form xylitol-d6, a deuterated sugar alcohol.
Isomerization: this compound can isomerize to form xylulose-d6 under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using deuterium gas and a suitable catalyst like palladium on carbon.
Isomerization: Acidic or basic catalysts can facilitate the isomerization process.
Major Products
Oxidation: Xylonic acid-d6
Reduction: Xylitol-d6
Isomerization: Xylulose-d6
Applications De Recherche Scientifique
Xylose-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and utilization of xylose in biological systems.
Medicine: Utilized in diagnostic tests to study malabsorption and other gastrointestinal disorders.
Industry: Used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
Mécanisme D'action
The mechanism of action of Xylose-d6 involves its incorporation into metabolic pathways where it can be tracked due to the presence of deuterium atoms. The deuterium atoms act as markers, allowing researchers to study the metabolic fate of xylose in various biological systems. The molecular targets and pathways involved include the pentose phosphate pathway and glycolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xylulose-d6: An isomer of Xylose-d6, used in similar metabolic studies.
Xylitol-d6: A reduced form of this compound, used in studies involving sugar alcohols.
Xylonic acid-d6: An oxidized form of this compound, used in oxidation studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise tracking of metabolic pathways and reaction mechanisms. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to other deuterated sugars.
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D,2D2,3D,4D,5D |
Clé InChI |
PYMYPHUHKUWMLA-CKNYSWISSA-N |
SMILES isomérique |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




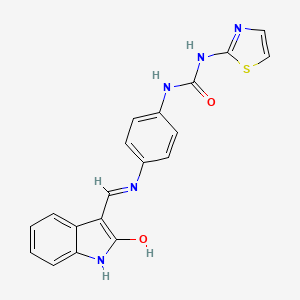
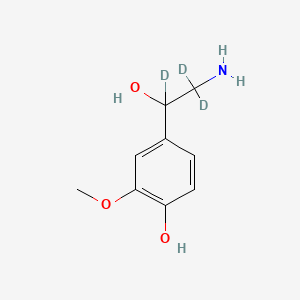
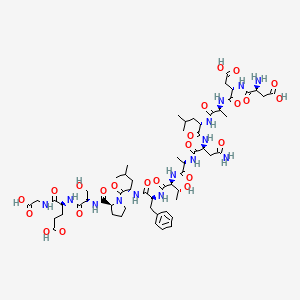

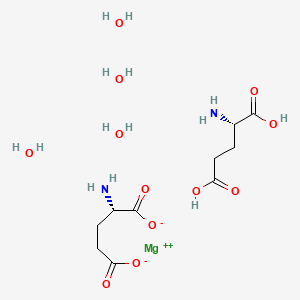
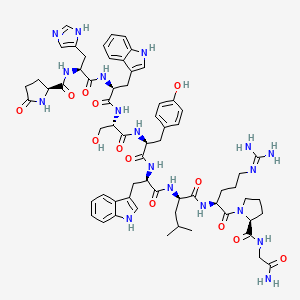

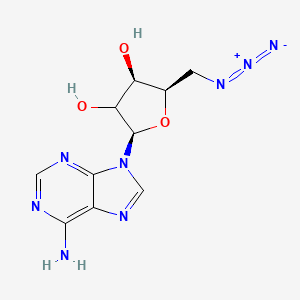
![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)



